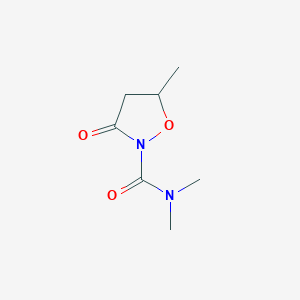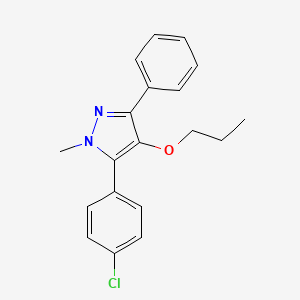
3-Ethyl-4,4-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4,4-dimethyloctane is an organic compound with the molecular formula C₁₂H₂₆ . It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their prevalence and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, which can then be selectively combined to form the target compound. Catalysts such as zeolites are often used to facilitate these reactions under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,4-dimethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another. Halogenation is a common substitution reaction where a hydrogen atom is replaced by a halogen (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products
Oxidation: Can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Reduction: Typically results in the formation of alkanes or alcohols.
Substitution: Produces halogenated alkanes.
Scientific Research Applications
3-Ethyl-4,4-dimethyloctane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems, particularly in the study of lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,4-dimethyloctane primarily involves its interaction with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve other non-polar substances, making it useful in various applications. Its molecular structure allows it to participate in hydrophobic interactions, which are crucial in biological systems and industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4,5-dimethyloctane
- 3-Ethyl-4,6-dimethyloctane
- 4,4-Diethyloctane
- 3,4,4-Trimethylnonane
Uniqueness
3-Ethyl-4,4-dimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. This branching can influence its boiling point, melting point, and reactivity compared to its isomers. The presence of both ethyl and dimethyl groups on the octane backbone provides distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
CAS No. |
62183-69-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-4,4-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-9-10-12(4,5)11(7-2)8-3/h11H,6-10H2,1-5H3 |
InChI Key |
RHSANRLUOZFJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-6-(piperidin-1-yl)bicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B14536474.png)


silane](/img/structure/B14536495.png)

![Benzene, 1-chloro-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14536505.png)


![[Benzene-1,2,4-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536520.png)
![Ethyl 2-[2-(benzyloxy)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14536524.png)
![1-Propanol, 3-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14536526.png)

